3,4-二羟基-9,10-塞可雄甾-1,3,5(10)-三烯-9,17-二酮

描述

Synthesis Analysis

The synthesis of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione involves both chemical and microbiological steps. Initially synthesized for its potential role in microbial steroid degradation pathways, it has been studied for its formation and further metabolism by microorganisms such as Nocardia restrictus. This organism can metabolize it to more simplified products, indicative of its intermediate role in steroid degradation processes (Sih, Lee, Tsong, & Wang, 1966).

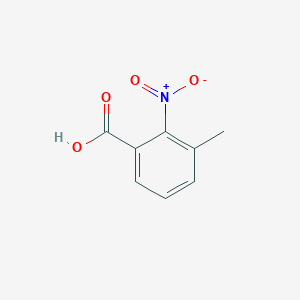

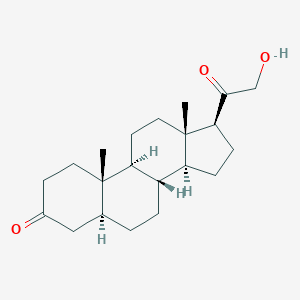

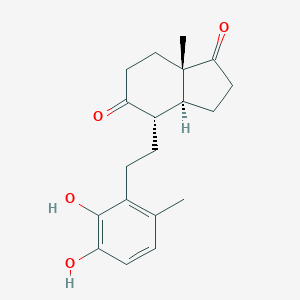

Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione is characterized by its 3,4-catechol segment, which is crucial for its microbial metabolism. The detailed structural analysis provided by various spectroscopic methods, including UV-Vis and NMR spectroscopy, has facilitated understanding its reactivity and role as a microbial steroid degradation intermediate.

Chemical Reactions and Properties

The compound undergoes rapid oxidation by cell-free extracts of Nocardia restrictus, consuming one mole of oxygen per mole of substrate without evolving carbon dioxide. This reaction is a part of a broader set of biochemical transformations leading to the cleavage of steroid rings, mediated by enzymes such as 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase. These reactions underscore the compound's susceptibility to microbial enzymes and its importance in the microbial degradation pathway of steroids (Gibson, Wang, Sih, & Whitlock, 1965).

Physical Properties Analysis

The physical properties of this compound, including its molecular weight and absorption characteristics, have been elucidated through sedimentation equilibrium and velocity diffusion data. Its molecular weight was estimated around 280,000, with specific physicochemical properties described, including sedimentation coefficients and diffusion coefficients. Such properties are crucial for understanding its behavior in biological systems and its interaction with microbial enzymes (Tai & Sih, 1970).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, especially its reactivity towards various enzymes and chemical agents, demonstrate its role as an intermediate in microbial steroid degradation. Enzymatic studies have shown that specific metal-chelating agents and sulfhydryl inhibitors can influence its metabolism, highlighting the importance of its dihydroxyl group and the presence of ferrous iron for its enzymatic degradation. These insights into its chemical properties are vital for understanding the compound's biological transformations and its pathway in steroid degradation (Tai & Sih, 1970; Gibson et al., 1965).

科学研究应用

类固醇的微生物降解:这种化合物作为雄甾-4-烯-3,17-二酮 A 环的微生物降解中的中间体,最终形成 3a-H-4 (Sih, Lee, Tsong, & Wang, 1966).

药物研究:一种将 12-羟基雄甾-1,4-二烯-3,17-二酮转化为 12-氧雌二醇衍生物的新型 C9-C10 断裂反应展示了潜在的药物研究应用 (Bourke et al., 1998).

酶研究:来自 Nocardia restrictus 的分子量为 280,000 的酶 3,4-二羟基-9,10-塞可雄甾-1,3,5(10)-三烯-9,17-二酮-4,5-双加氧酶对该化合物具有特异性 (Tai & Sih, 1970).

化学中间体:衍生自相关类固醇化合物的单缩醛可用作各种化学反应的中间体,表明该化合物具有类似的潜力 (Collins & Krause, 1988).

病原体中的胆固醇分解代谢:在结核分枝杆菌中,参与胆固醇分解代谢的黄素依赖性单加氧酶(如 HsaA)促进了致病性,表明类似化合物在研究细菌代谢中具有潜在作用 (Dresen et al., 2010).

抗癌活性:某些衍生物对芳香化酶和前列腺癌细胞表现出强烈的抑制作用,表明具有癌症研究潜力 (Sakač et al., 2008).

属性

IUPAC Name |

(3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-11-3-7-16(21)18(23)12(11)4-5-13-14-6-8-17(22)19(14,2)10-9-15(13)20/h3,7,13-14,21,23H,4-6,8-10H2,1-2H3/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHVBHDSVLKFNI-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)CCC2C3CCC(=O)C3(CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1)O)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028828 | |

| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |

CAS RN |

2168-61-8 | |

| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。